2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a fluorine atom at the β-position, and a fluoromethyl substituent on the α-carbon of the propanoic acid backbone. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, leveraging fluorine’s electronegativity to modulate electronic properties, metabolic stability, and lipophilicity . Its stereochemistry and fluorine substitutions are critical for interactions with biological targets, such as enzymes or receptors, making it valuable in drug discovery programs targeting cancer, viral infections, and inflammatory diseases .
Properties
Molecular Formula |
C9H15F2NO4 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-9(4-10,5-11)6(13)14/h4-5H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
HKNROYNOBSCALB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)(CF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid typically involves multiple steps. One common method involves the protection of the amino group with a Boc group, followed by the introduction of fluorine atoms through fluorination reactions. For example, the synthesis may start with the protection of an amino acid precursor using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. These methods ensure consistent product quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium fluoride can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid is with a molecular weight of approximately 239.22 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions .
Medicinal Chemistry
1.1 Drug Design and Development
Fluorinated compounds are prevalent in drug design due to their unique electronic properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drugs. The presence of fluorine atoms can improve metabolic stability and bioavailability, making 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid a candidate for incorporation into pharmaceutical agents targeting various diseases .
1.2 Protein Labeling and Imaging
The compound has been utilized in the synthesis of fluorinated amino acids for protein labeling in nuclear magnetic resonance (NMR) spectroscopy studies. Its incorporation into proteins allows for enhanced imaging capabilities, facilitating the understanding of protein structures and dynamics . For instance, studies have shown that fluorinated leucines and valines can be synthesized using similar methodologies, highlighting the versatility of fluorinated amino acids in biochemistry .
Biochemical Research
2.1 Enzyme Inhibition Studies
Research indicates that fluorinated amino acids can act as enzyme inhibitors or modulators due to their structural similarities to natural substrates. This property makes 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid valuable for studying enzyme mechanisms and developing inhibitors for therapeutic purposes .
2.2 Metabolic Pathway Analysis
The compound's incorporation into metabolic pathways allows researchers to trace metabolic fluxes using isotopic labeling techniques. This application is crucial for understanding complex biochemical networks and disease mechanisms at the cellular level .
Material Science Applications
3.1 Polymer Synthesis
Fluorinated compounds are known for their unique properties such as increased hydrophobicity and thermal stability. The use of 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid in polymer synthesis can lead to the development of advanced materials with desirable characteristics for applications in coatings, adhesives, and biomedical devices .
3.2 Surface Modification
In material science, the ability to modify surfaces with fluorinated compounds can enhance their resistance to chemical degradation and improve their mechanical properties. This application is particularly relevant in creating materials for harsh environments or specialized applications such as electronics or aerospace engineering .
Case Studies
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The Boc protecting group can be selectively removed to expose the active amino group, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, emphasizing substituent effects on physicochemical and biological properties:
Key Observations:
Fluorine Substitution: The target compound’s α-fluoromethyl and β-fluoro groups enhance its metabolic stability and lipophilicity compared to non-fluorinated analogs like (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid . The β-fluoro group also increases acidity of the α-proton, influencing reactivity in peptide coupling reactions .
Aromatic vs. Aliphatic Substituents : Analogs with aromatic fluorinated groups (e.g., 5-fluoro-2-(trifluoromethyl)phenyl in ) exhibit stronger π-π stacking interactions in enzyme binding pockets, critical for antiviral activity. In contrast, aliphatic fluorinated derivatives (e.g., the target compound) may improve membrane permeability due to reduced polarity .
Stereochemistry : The (S)-enantiomer of 3-fluorophenyl-substituted analogs shows higher HDAC8 inhibition (IC₅₀ = 0.8 μM) compared to (R)-isomers, highlighting the role of chirality in biological activity .
Stability and Reactivity
- Acidic Hydrolysis : The target compound’s fluoromethyl group reduces susceptibility to hydrolysis compared to methyl or hydroxymethyl analogs, as observed in .
- Thermal Stability : Boc-protected fluorinated derivatives (e.g., ) decompose at >200°C, whereas trifluoromethylphenyl analogs () show lower thermal stability (decomposition at ~150°C) due to steric strain .
Biological Activity
Overview
2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid, commonly referred to as Boc-FmF, is a synthetic amino acid derivative known for its unique chemical structure and biological properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential in peptide synthesis, and fluorine substituents that enhance its biological activity. This article explores the biological activity of Boc-FmF, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C₉H₁₅F₂NO₄
- Molecular Weight : 239.22 g/mol
- CAS Number : 616882-23-6
The biological activity of 2-((tert-butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The fluorine atoms increase the compound's binding affinity to enzymes, enhancing its inhibitory effects on specific biochemical pathways.
- Transport Mechanisms : Research indicates that Boc-FmF can act as a substrate for amino acid transport systems, facilitating its uptake in cellular environments.
- Deprotection and Reactivity : The Boc group can be selectively removed under acidic conditions, allowing the exposed amino group to participate in further biochemical reactions.
In Vitro Studies
-
Cell Uptake Assays : Studies have demonstrated that Boc-FmF is effectively transported into cells via amino acid transport systems. For instance, a study showed significant uptake in 9L rat gliosarcoma cells, indicating potential applications in cancer research and therapy .
Compound Uptake (pmol/mg protein) Inhibition (%) Control 13.06 ± 0.23 - Boc-FmF 4.77 ± 0.73 74.66 - Enzyme Interaction : The compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting amino acid transporters, which could be leveraged for therapeutic interventions in metabolic disorders .
In Vivo Studies
Boc-FmF has also been assessed in animal models to evaluate its pharmacokinetics and therapeutic potential:
- Biodistribution Analysis : In vivo studies revealed high tumor-to-normal tissue ratios for Boc-FmF, suggesting its utility as a radiotracer for tumor imaging .
- Therapeutic Efficacy : Preliminary studies indicate that Boc-FmF may enhance the efficacy of certain chemotherapeutic agents by improving their delivery to target tissues.
Comparative Analysis with Similar Compounds
The biological activity of Boc-FmF can be compared with other fluorinated amino acids and derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid | Contains a fluorophenyl group | Enhanced receptor binding but lower enzyme inhibition compared to Boc-FmF |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid | Trifluoromethyl substitution | Greater hydrophobicity leading to improved membrane permeability |
| Boc-Dap-OH | A standard Boc-protected amino acid | Lower specificity in enzyme interactions |
Applications in Research
- Peptide Synthesis : Due to the presence of the Boc protecting group, Boc-FmF is widely used as a building block in peptide synthesis.
- Drug Development : The unique properties imparted by fluorine atoms make it a candidate for developing novel therapeutics targeting specific pathways.
- Biochemical Studies : The compound serves as a valuable tool for studying enzyme kinetics and substrate specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
